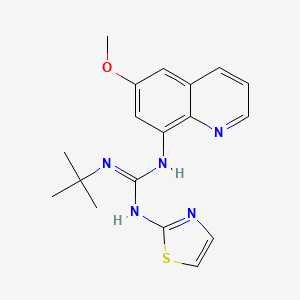
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling of the quinoline and thiazole moieties: This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base.
Formation of the guanidine group: This can be achieved by reacting the intermediate with a guanidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- can be used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, this compound may be used as a probe to study enzyme activities or as a potential inhibitor of specific biological pathways.
Medicine
In medicine, guanidine derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry
In industrial applications, this compound may be used in the synthesis of advanced materials, such as polymers or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The quinoline and thiazole moieties may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The guanidine group, being highly basic, can interact with acidic residues in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- Guanidine, 1-tert-butyl-2-(quinolin-8-yl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(6-methoxyquinolin-8-yl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(quinolin-8-yl)-3-(thiazol-2-yl)-
Uniqueness
Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- is unique due to the presence of the methoxy group on the quinoline ring, which may enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
72041-96-4 |
|---|---|
Molecular Formula |
C18H21N5OS |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-tert-butyl-1-(6-methoxyquinolin-8-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H21N5OS/c1-18(2,3)23-16(22-17-20-8-9-25-17)21-14-11-13(24-4)10-12-6-5-7-19-15(12)14/h5-11H,1-4H3,(H2,20,21,22,23) |
InChI Key |
ADNKXOLIUCYXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC1=C2C(=CC(=C1)OC)C=CC=N2)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















